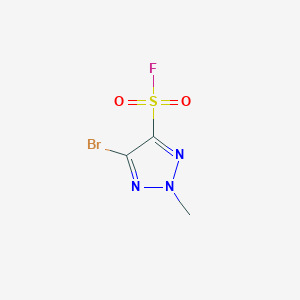

5-Bromo-2-methyltriazole-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Bromo-2-methyltriazole-4-sulfonyl fluoride is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring with two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a bromine atom and a methyl group attached to the triazole ring, as well as a sulfonyl fluoride functional group. This structure suggests potential reactivity and utility in various chemical synthesis applications.

Synthesis Analysis

The synthesis of related fluorosulfonyl triazoles has been demonstrated through a regioselective metal-free preparation from organic azides and bromovinylsulfonyl fluoride . This method is general and can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic techniques such as NMR. In the case of N-sulfonyl-1,2,3-triazoles, a ge-1D ROESY NMR experiment and X-ray crystal structure analyses have been used to correct the stereochemistry of a related compound . These techniques could similarly be applied to determine the precise structure of this compound.

Chemical Reactions Analysis

The reactivity of triazole derivatives is highlighted by the stereoselective synthesis of (Z)-β-enamido fluorides from N-sulfonyl-1,2,3-triazoles . The reaction involves coordination with boron trifluoride etherate and proceeds through vinyl diazonium and vinyl cation intermediates. This suggests that this compound could also participate in similar chemical reactions, potentially leading to the formation of various functionalized products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related fluorinated sulfonated polytriazoles exhibit high molecular weights, solubility, film-forming capabilities, thermal and chemical stabilities, and mechanical properties . These properties are indicative of the potential utility of this compound in applications such as proton exchange membranes, where its sulfonyl fluoride group could contribute to proton conductivity.

Aplicaciones Científicas De Investigación

1. Stereoselective Construction Applications

- Enaminyl Sulfonyl Fluorides : A study developed a clickable connective hub, BTESF, for fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. It showed improved antimicrobial activity against Gram-positive bacteria in some cases (Leng et al., 2020).

2. SuFEx Click Chemistry

- 1-Bromoethene-1-sulfonyl fluoride (BESF) : Demonstrated as a robust SuFEx connector, BESF was used in syntheses of various sulfonyl fluoride compounds, showing potential in medicinal chemistry and drug discovery (Smedley et al., 2018).

- Fluorosulfonyl 1,2,3-Triazoles Synthesis : Another study focused on regioselective metal-free preparation of these triazoles using bromovinylsulfonyl fluoride, a versatile building block in chemical syntheses (Thomas & Fokin, 2018).

3. Fluorinated Polymer Applications

- Fuel-cell Membranes : Research on the radical terpolymerization of fluorinated comonomers including sulfonyl fluoride groups has been conducted. This led to the development of crosslinked materials with potential applications in fuel-cell membranes (Sauguet et al., 2006).

4. Organic Synthesis and Fluorination

- Aliphatic Sulfonyl Fluorides Synthesis : A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation was introduced. This method is suitable for modifying natural products and drugs, enhancing the diversity of sulfonyl fluoride compounds (Xu et al., 2019).

5. Photobromination Studies

- Perfluoroalkyl Iodides : A study explored the photochemical reaction of perfluoroalkyl iodides with bromine to produce corresponding bromides. This included compounds with sulfonyl fluoride groups, offering new preparation methods for these derivatives (Huang, 1984).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-methyltriazole-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrFN3O2S/c1-8-6-2(4)3(7-8)11(5,9)10/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAXICVFNUDYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)